molecular formula C16H15Cl2NOS B4894741 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide

2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide

Cat. No. B4894741
M. Wt: 340.3 g/mol
InChI Key: MHZDNLGIOBOVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide, also known as CCT137690, is a small molecule inhibitor that has shown potential in cancer research. This compound has been found to inhibit the activity of the enzyme Aurora A kinase, which is involved in cell division. Inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide involves the inhibition of Aurora A kinase, which is a key regulator of cell division. This enzyme is overexpressed in many types of cancer, and its inhibition can induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been shown to bind to the ATP-binding site of Aurora A kinase, thereby preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, studies have shown that 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide can sensitize cancer cells to radiation therapy, further enhancing its potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its specificity for Aurora A kinase, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a safer option for cancer treatment. However, one limitation of using 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase, which could enhance the efficacy of this compound in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide and its effects on cancer cells. Finally, there is potential for the use of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy.

Synthesis Methods

The synthesis of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 2-mercaptoethylamine to form the thiol intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product, 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide. The synthesis of this compound has been described in detail in several research papers, and the purity and identity of the compound have been confirmed using various analytical techniques.

Scientific Research Applications

2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been extensively studied in cancer research, with several studies demonstrating its efficacy in inhibiting the growth of cancer cells. In particular, this compound has been shown to be effective against triple-negative breast cancer, which is a particularly aggressive form of breast cancer that is difficult to treat. Other studies have also shown that 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide can inhibit the growth of prostate cancer cells and glioblastoma cells.

properties

IUPAC Name

2-chloro-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-13-5-3-4-12(10-13)11-21-9-8-19-16(20)14-6-1-2-7-15(14)18/h1-7,10H,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZDNLGIOBOVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.